Pyrimidin-4-yl-methanol

Description

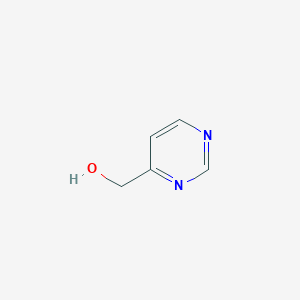

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513325 | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-98-5 | |

| Record name | 4-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrimidin-4-yl-methanol: A Core Component in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidin-4-yl-methanol, a heterocyclic alcohol, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine (B1678525) core is a key structural motif in numerous pharmaceuticals and agrochemicals, rendering this compound a valuable intermediate for research and development in medicinal and materials chemistry. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic profile, presented in a format tailored for scientific professionals.

Core Properties and Data

This compound is a light yellow crystalline solid at room temperature. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 33581-98-5 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [2] |

| Canonical SMILES | C1=CN=C(C=N1)CO | [1] |

| InChI Key | OEYVFRVNVPKHQQ-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Melting Point | 75-78 °C | [4] | |

| Boiling Point | 250.8 °C | Predicted | |

| Density | 1.227 g/cm³ | Predicted | |

| pKa | 13.41 | Predicted | |

| Appearance | Light yellow crystalline solid | ||

| Purity | ≥97.0% | As per typical commercial specifications |

Table 3: Solubility Data

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL |

| Ethanol | 30 mg/mL |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |

Synthesis and Spectroscopic Characterization

Experimental Protocols

Proposed Synthesis of this compound:

A plausible synthetic route involves the reduction of a corresponding pyrimidine-4-carboxylic acid or its ester derivative.

-

Reaction Scheme:

-

Start with a suitable precursor such as pyrimidine-4-carboxylic acid.

-

Dissolve the starting material in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.

-

Quench the reaction carefully with water and a sodium hydroxide (B78521) solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (Proton NMR):

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

-

The resulting spectrum is expected to be consistent with the structure of this compound.[5]

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr (potassium bromide) pellet.

-

Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk.

-

Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Dissolve a small sample of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A peak at m/z 111.05 is expected.[4]

Table 4: Spectroscopic Data

| Technique | Observed Data | Source |

| 1H NMR | Spectrum consistent with structure | [5] |

| UV λmax | 245, 276 nm | [1][4] |

| Mass Spec (MH+) | 111.4 | [4] |

Applications in Drug Discovery and Agrochemicals

This compound is not typically used as an active ingredient itself but rather as a versatile precursor in the synthesis of more complex molecules with specific biological activities.

-

Fungicides: It has been utilized in the synthesis of thiobenzoimidazoles, which have demonstrated fungicidal properties.[1]

-

Kinase Inhibitors: The pyrimidine scaffold is central to the development of various kinase inhibitors. Derivatives of this compound have been investigated as potential ROS1 kinase inhibitors for cancer therapy, although the final compounds are structurally modified.[6]

Visualization of Workflows and Relationships

To illustrate the logical flow of information and experimental processes described in this guide, the following diagrams are provided in DOT language.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a foundational chemical intermediate with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide provides a detailed summary of its core properties and outlines standard methodologies for its synthesis and characterization, serving as a valuable resource for professionals in the field. The provided data and workflows are intended to facilitate further research and application of this versatile compound.

References

An In-depth Technical Guide to (Pyrimidin-4-yl)methanol (CAS 33581-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyrimidin-4-yl)methanol, a key synthetic intermediate, holds significant interest within the fields of medicinal chemistry and drug development. Its versatile pyrimidine (B1678525) core serves as a scaffold for the synthesis of a wide array of derivatives exhibiting diverse pharmacological activities, most notably as antifungal agents. This technical guide provides a comprehensive overview of (pyrimidin-4-yl)methanol, encompassing its physicochemical properties, synthesis methodologies, spectroscopic data, and its role in the development of bioactive compounds. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical application in a research setting.

Introduction

(Pyrimidin-4-yl)methanol, also known as 4-pyrimidinemethanol, is a heterocyclic alcohol with the chemical formula C₅H₆N₂O.[1] The pyrimidine ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2] (Pyrimidin-4-yl)methanol serves as a crucial building block for the synthesis of these complex molecules, particularly in the development of novel fungicides and other pharmacologically active compounds.[3] Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical and biological characteristics.[4]

Physicochemical Properties

A summary of the key physicochemical properties of (pyrimidin-4-yl)methanol is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of (Pyrimidin-4-yl)methanol

| Property | Value | Reference |

| CAS Number | 33581-98-5 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 75-78 °C | |

| Boiling Point | 250.8 ± 15.0 °C (Predicted) | |

| Solubility | DMF: 30 mg/mL; DMSO: 50 mg/mL; Ethanol (B145695): 30 mg/mL; PBS (pH 7.2): 10 mg/mL | [3] |

| λmax | 245, 276 nm | [3] |

Synthesis of (Pyrimidin-4-yl)methanol

The synthesis of (pyrimidin-4-yl)methanol can be achieved through the reduction of a suitable pyrimidine-4-substituted precursor. Two primary routes are the reduction of pyrimidine-4-carboxylic acid or its ester, and the reduction of pyrimidine-4-carbaldehyde (B152824).

Synthesis via Reduction of Pyrimidine-4-Carboxylic Acid

A common and effective method for the synthesis of (pyrimidin-4-yl)methanol involves the reduction of pyrimidine-4-carboxylic acid. This transformation can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6]

Experimental Protocol: Reduction of Pyrimidine-4-Carboxylic Acid with LiAlH₄

-

Preparation of Pyrimidine-4-Carboxylic Acid: Pyrimidine-4-carboxylic acid can be synthesized by the oxidation of 4-methylpyrimidine. A detailed protocol for this oxidation has been described.[7]

-

Reduction Step:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining the temperature at 0 °C.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure (pyrimidin-4-yl)methanol.

-

Synthesis via Reduction of Pyrimidine-4-carbaldehyde

An alternative route involves the reduction of pyrimidine-4-carbaldehyde using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄).[8][9]

Experimental Protocol: Reduction of Pyrimidine-4-carbaldehyde with NaBH₄

-

Preparation of Pyrimidine-4-carbaldehyde: This starting material can be prepared by the oxidation of (pyrimidin-4-yl)methanol or other suitable methods.

-

Reduction Step:

-

Dissolve pyrimidine-4-carbaldehyde (1 equivalent) in methanol (B129727) or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench it by the careful addition of acetone.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (pyrimidin-4-yl)methanol.

-

Spectroscopic Data

The structural elucidation of (pyrimidin-4-yl)methanol is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of (Pyrimidin-4-yl)methanol

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm, in CDCl₃): ~8.9 (s, 1H, H2), ~8.6 (d, 1H, H6), ~7.4 (d, 1H, H5), ~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH). |

| ¹³C NMR | Predicted chemical shifts (ppm, in CDCl₃): ~158 (C2), ~157 (C6), ~150 (C4), ~119 (C5), ~63 (CH₂). |

| IR (KBr) | Characteristic peaks (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~3100-3000 (C-H aromatic stretch), ~1600-1400 (C=C and C=N aromatic ring stretches), ~1050 (C-O stretch). |

| Mass Spec. | Expected m/z: 110.05 [M]⁺, with fragmentation patterns corresponding to the loss of H, OH, and CH₂OH.[10][11] |

Note: The NMR data provided are predicted values and may vary slightly based on the solvent and experimental conditions. Experimental spectra should be acquired for definitive structural confirmation.

Biological Activity and Applications in Drug Development

(Pyrimidin-4-yl)methanol serves as a pivotal intermediate in the synthesis of compounds with significant biological activities. The pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Antifungal Activity

A primary application of (pyrimidin-4-yl)methanol is in the synthesis of antifungal agents.[3] Derivatives synthesized from this intermediate have shown potent activity against a range of fungal pathogens. The mechanism of action for some pyrimidine-based fungicides involves the inhibition of NADH oxidase in the mitochondrial respiratory chain, disrupting cellular energy production in fungi.[12]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or yeast cells in sterile saline or RPMI-1640 medium and adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound (synthesized from (pyrimidin-4-yl)methanol) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (fungus with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined by visual inspection or by measuring the optical density at a specific wavelength.

Other Pharmacological Activities

Beyond their antifungal properties, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[13] The pyrimidine core of (pyrimidin-4-yl)methanol provides a versatile platform for the design and synthesis of novel therapeutic agents targeting various biological pathways.

Conclusion

(Pyrimidin-4-yl)methanol is a valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its straightforward synthesis and the rich pharmacology of its derivatives make it a compound of high interest for researchers in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel bioactive molecules with the potential for therapeutic applications. Further exploration of the biological activities of derivatives of (pyrimidin-4-yl)methanol is a promising avenue for future research.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Pyrimidin-4-yl-methanol, a key synthetic intermediate in the development of novel therapeutic agents and other biologically active molecules. This document summarizes its molecular structure, physicochemical data, and highlights its application in the synthesis of targeted inhibitors and other functional compounds.

Molecular Structure and Properties

This compound, with the CAS number 33581-98-5, is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with a hydroxymethyl group at the 4-position. Its chemical formula is C₅H₆N₂O.[1][2][3]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [1][2][3] |

| Molecular Weight | 110.11 g/mol | [1][2][3] |

| IUPAC Name | pyrimidin-4-ylmethanol | |

| Canonical SMILES | OCc1cncn1 | |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥97.0% | [4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Molecular Visualization

The two-dimensional structure of this compound is depicted in the diagram below, generated using the DOT language. This visualization clarifies the atomic connectivity and the arrangement of the pyrimidine ring and the hydroxymethyl substituent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidin-4-yl-methanol, a key heterocyclic building block, plays a crucial role in the landscape of medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, and, most importantly, its application as a synthetic intermediate in the development of targeted therapeutics. Particular focus is given to its role in the synthesis of inhibitors for critical cancer targets such as Myeloid Cell Leukemia 1 (Mcl-1) and Embryonic Ectoderm Development (EED).

Nomenclature and Identification

This compound is known by several alternative names and is uniquely identified by its CAS Registry Number. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| Systematic Name | (Pyrimidin-4-yl)methanol |

| CAS Registry Number | 33581-98-5 |

| Common Synonyms | 4-Pyrimidinemethanol[1], 4-(Hydroxymethyl)pyrimidine, pyrimidin-4-ylmethanol, 4-pyrimidylmethyl alcohol, 4-pyrimidinylmethanol, hydroxymethyl-4 pyrimidine, 4-hydroxymethylpyrimidine, pyrimidin-4-ylmethan-1-ol |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in chemical synthesis. The following tables summarize key quantitative data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Melting Point | 75-78 °C |

| Boiling Point | 250.8 ± 15.0 °C (Predicted) |

| Density | 1.227 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMF: 30 mg/mL; DMSO: 50 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 10 mg/mL[1] |

Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR | δ 8.5–8.7 (pyrimidine H), δ 4.7–5.0 (–CH₂OH), δ 2.1–2.4 (exchangeable –OH) |

| ¹³C NMR | δ 165–170 (C=N), δ 60–65 (–CH₂OH) |

| IR | 3200–3600 cm⁻¹ (O–H), 1650–1700 cm⁻¹ (C=N) |

| UV (λmax) | 245, 276 nm[1] |

Experimental Protocols

This compound is primarily utilized as a synthetic intermediate. The following sections detail its synthesis from a common precursor and its subsequent use in the preparation of a biologically active compound.

Synthesis of this compound via Reduction of Pyrimidine-4-carboxylic acid

A common route to this compound involves the reduction of its corresponding carboxylic acid. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is effective for this transformation.[2]

Step 1: Synthesis of Pyrimidine-4-carboxylic acid [3][4]

-

Materials: 4-methylpyrimidine (B18481), Potassium permanganate (B83412) (KMnO₄), Sodium hydroxide (B78521) (NaOH), Methanol, Hydrochloric acid (HCl).

-

Procedure:

-

A hot (approx. 350 K) aqueous solution of potassium permanganate (31.6 mmol in 75 mL water) is added dropwise over 3 hours to a stirred aqueous solution of 4-methylpyrimidine (21.3 mmol in 8 mL water) containing sodium hydroxide (5 mmol).[3][4]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Methanol (1 mL) is added to decompose any excess potassium permanganate.[3][4]

-

The hot solution is filtered to remove manganese dioxide, and the solid is washed twice with 5 mL of water.

-

The combined filtrate and washings are concentrated to approximately 15 mL and acidified to a pH of 2–3 with concentrated HCl.[3][4]

-

The mixture is cooled to room temperature, and the resulting precipitate of crude pyrimidine-4-carboxylic acid is collected.

-

Recrystallization from a water-methanol mixture (20:1) yields colorless crystals of pyrimidine-4-carboxylic acid.[3]

-

Step 2: Reduction to this compound [2]

-

Materials: Pyrimidine-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Water, Diethyl ether.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ is prepared in anhydrous THF.

-

A solution of pyrimidine-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

-

Use of this compound in the Synthesis of an MCL-1 Inhibitor Precursor

This compound serves as a key starting material in the multi-step synthesis of potent Mcl-1 inhibitors. The following is a representative procedure for one of the initial steps.

-

Materials: this compound, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Phthalimide (B116566) (as an example of a nucleophile), Anhydrous toluene (B28343) or THF.

-

Procedure (Mitsunobu Reaction):

-

To a solution of this compound and phthalimide in anhydrous toluene, triphenylphosphine is added.

-

The mixture is stirred at room temperature under an inert atmosphere.

-

Diethyl azodicarboxylate (DEAD) is added dropwise to the solution.

-

The reaction is stirred at a slightly elevated temperature (e.g., 50 °C) until completion.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-substituted pyrimidin-4-ylmethyl phthalimide, a precursor for more complex Mcl-1 inhibitors.

-

Role in the Development of Targeted Therapeutics and Associated Signaling Pathways

The primary significance of this compound in drug development lies in its role as a scaffold for the synthesis of inhibitors targeting key proteins in disease pathways, particularly in oncology. It does not appear to have significant direct biological activity itself; rather, it is a critical building block for more complex and potent molecules.

Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis, leading to tumor progression and resistance to therapy.[5] Therefore, Mcl-1 is a prime target for cancer drug development. This compound has been utilized in the synthesis of various Mcl-1 inhibitors.[6] These inhibitors function by binding to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.

The regulation of Mcl-1 is complex, involving transcriptional and post-translational modifications, and is influenced by various signaling pathways. For instance, the PI3K/Akt pathway, a pro-survival pathway, can lead to the stabilization of Mcl-1.[7][8] Conversely, stress-activated pathways, such as the JNK pathway, can promote the degradation of Mcl-1.[9]

Caption: Mcl-1 regulation and the site of action for derived inhibitors.

EED Inhibitors

Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2).[10][11] PRC2 is an epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[12] Aberrant PRC2 activity is implicated in various cancers. EED is crucial for the catalytic activity of PRC2, and targeting EED with small molecule inhibitors is a promising therapeutic strategy.[13][14][15] this compound has been used as a synthetic precursor for the development of potent EED inhibitors. These inhibitors allosterically modulate PRC2 activity by binding to the H3K27me3 binding pocket of EED.

The PRC2 complex, through the action of EED, regulates the expression of a multitude of genes, including those involved in key developmental and signaling pathways such as the WNT and Bone Morphogenetic Protein (BMP) pathways.[12] By inhibiting EED, the repressive epigenetic landscape can be altered, leading to the re-expression of tumor suppressor genes.

Caption: The role of EED in PRC2-mediated gene silencing.

Conclusion

This compound is a versatile and valuable synthetic intermediate in medicinal chemistry. While it does not exhibit significant intrinsic biological activity, its utility as a foundational scaffold for the construction of potent and selective inhibitors of key therapeutic targets, such as Mcl-1 and EED, is well-established. This guide has provided a detailed overview of its nomenclature, properties, and synthetic applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The continued exploration of this and similar heterocyclic building blocks will undoubtedly fuel future innovations in drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of Mcl-1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 8. The Akt/Mcl-1 pathway plays a prominent role in mediating antiapoptotic signals downstream of the B-cell receptor in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EED embryonic ectoderm development [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Polycomb protein EED - Wikipedia [en.wikipedia.org]

- 12. EED-mediated histone methylation is critical for CNS myelination and remyelination by inhibiting WNT, BMP, and senescence pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrimidin-4-yl-methanol as a Synthetic Intermediate in Drug Discovery and Agrochemicals

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidin-4-yl-methanol has emerged as a versatile and crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structural features and reactive hydroxymethyl group make it an ideal starting point for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a key intermediate in the development of pharmaceuticals, including inhibitors of critical cancer targets such as MCL-1 and EED, and modulators of gamma-secretase, implicated in Alzheimer's disease. Furthermore, its utility in the synthesis of modern agrochemicals, including fungicides and herbicides, is explored. This document aims to be a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways and biological mechanisms to facilitate further research and development in these vital areas.

Introduction

The pyrimidine (B1678525) scaffold is a ubiquitous heterocyclic motif found in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired biological activities. This compound, with its reactive primary alcohol, serves as a key synthon, providing a handle for a variety of chemical transformations. This guide will delve into the synthetic routes to access this intermediate and highlight its pivotal role in the construction of high-value molecules for medicine and agriculture.

Synthesis of this compound

The preparation of this compound can be achieved through the reduction of corresponding carboxylic acid derivatives, such as esters or acyl chlorides. Below are representative protocols for its synthesis.

Reduction of an Ester Precursor

A common and effective method for the synthesis of this compound involves the reduction of an ester, such as ethyl 4-pyrimidinecarboxylate, using a suitable reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄).

Table 1: Synthesis of this compound via Ester Reduction

| Precursor | Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| Methyl 6-chloropyrimidine-4-carboxylate | NaBH₄ | Tetrahydrofuran (B95107)/Ethanol (B145695) | 0 | 3 | ~60 | [1] |

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | Not specified | Not specified | Not specified | Not specified | [2] |

Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate with NaBH₄[1]

-

To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (10:1 v/v), add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise at 0°C under an inert atmosphere.

-

Stir the resulting suspension at 0°C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding (6-chloropyrimidin-4-yl)methanol.

Note: This protocol describes the synthesis of a substituted analog. A similar procedure can be adapted for the unsubstituted ethyl 4-pyrimidinecarboxylate.

Reduction of a Carboxylic Acid Precursor

Alternatively, 4-pyrimidinecarboxylic acid can be reduced to the corresponding alcohol. Due to the lower reactivity of carboxylic acids towards reduction compared to esters, a stronger reducing agent like LiAlH₄ is typically employed.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of a Carboxylic Acid[3]

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-pyrimidinecarboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a range of pharmaceutically active compounds.

Synthesis of MCL-1 Inhibitors

Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family and is a key survival factor for many cancer cells. Inhibitors of MCL-1 are promising therapeutic agents. This compound derivatives have been utilized in the synthesis of potent MCL-1 inhibitors. A common synthetic step involves the Mitsunobu reaction to couple the this compound moiety to a core scaffold.

Table 2: Representative Mitsunobu Reaction for MCL-1 Inhibitor Synthesis

| Alcohol Substrate | Nucleophile Substrate | Reagents | Solvent | Temperature (°C) | Reference(s) |

| [2-(2-methoxyphenyl)pyrimidin-4-yl]methanol | A thienopyrimidine derivative | Diethylazodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (B44618) (PPh₃) | Toluene (B28343) | 50 | [3] |

Experimental Protocol: Mitsunobu Reaction[4]

-

Dissolve the thienopyrimidine derivative (1.0 eq), [2-(2-methoxyphenyl)pyrimidin-4-yl]methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Add diethylazodicarboxylate (DEAD) (1.5 eq) dropwise to the solution.

-

Stir the reaction mixture at 50°C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

Synthesis of EED Inhibitors

Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in the development of various cancers. Small molecule inhibitors of EED are being investigated as potential cancer therapeutics. A derivative of this compound has been used in the synthesis of potent EED inhibitors, again often employing a Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction for EED Inhibitor Synthesis[5][6]

-

To a cooled (ice bath) solution of (5-bromo-2-(methylthio)pyrimidin-4-yl)methanol (B1376787) (1.0 eq), phthalimide (B116566) (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting phthalimide intermediate can be further elaborated to the final EED inhibitor.

Synthesis of Gamma-Secretase Modulators

Gamma-secretase is an enzyme complex involved in the processing of amyloid precursor protein (APP), and its dysregulation is a key factor in the pathogenesis of Alzheimer's disease. Pyrimidine derivatives are being explored as gamma-secretase modulators.

Applications in Agrochemical Synthesis

The pyrimidine core is also a key feature in many agrochemicals. This compound can serve as a starting material for the synthesis of novel fungicides and herbicides.

Fungicides

This compound has been used in the synthesis of thiobenzoimidazoles, which exhibit fungicidal activity[4]. The synthesis typically involves the conversion of the alcohol to a more reactive leaving group, such as a halide or sulfonate, followed by nucleophilic substitution with a thiol.

Herbicides

Derivatives of this compound can be incorporated into herbicidal compounds. For instance, pyrimidinyloxyphenoxypropionate herbicides are an important class of agrochemicals, and this compound can be a precursor to the pyrimidine ether moiety in these molecules[5].

Applications in Antiviral Synthesis

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents. This compound can be used as a starting point for the synthesis of novel nucleoside analogs with potential antiviral activity[3][6][7]. These synthetic routes often involve the coupling of the pyrimidine moiety to a modified sugar or an acyclic side chain.

Signaling Pathways

Understanding the biological context of the molecules synthesized from this compound is crucial for rational drug design.

MCL-1 Signaling Pathway

MCL-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. MCL-1 inhibitors, synthesized using this compound derivatives, disrupt this interaction, leading to cancer cell apoptosis.

EED Signaling Pathway in Cancer

EED is a crucial component of the PRC2 complex, which also includes EZH2 and SUZ12. PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In many cancers, PRC2 is overactive, leading to the silencing of tumor suppressor genes. EED inhibitors prevent the allosteric activation of EZH2, thereby inhibiting H3K27me3 and reactivating tumor suppressor gene expression.

Gamma-Secretase and Alzheimer's Disease

Gamma-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins. A key substrate is the amyloid precursor protein (APP). Cleavage of APP by beta-secretase followed by gamma-secretase generates the amyloid-beta (Aβ) peptide, which can aggregate to form plaques in the brains of Alzheimer's disease patients. Gamma-secretase modulators aim to alter the cleavage site preference of the enzyme to favor the production of shorter, less aggregation-prone Aβ peptides.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with broad applications in both pharmaceutical and agrochemical research. Its straightforward accessibility through the reduction of corresponding carboxylic acid derivatives and the reactivity of its hydroxymethyl group allow for its incorporation into a wide range of complex molecular architectures. The successful application of this building block in the development of potent inhibitors for challenging disease targets and effective agrochemicals underscores its importance. This technical guide provides a solid foundation of synthetic protocols and biological context to aid researchers in leveraging the full potential of this compound in their future endeavors.

References

- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life's fundamental processes and a privileged scaffold in medicinal chemistry. From its presence in the nucleobases of DNA and RNA to its core structure in a wide array of therapeutic agents, the history of pyrimidine is a journey through the foundational discoveries of organic chemistry, biochemistry, and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-containing compounds, detailing the key experiments, methodologies, and biological pathways that have established their significance.

The Dawn of Pyrimidine Chemistry: Discovery and Early Synthesis

The story of pyrimidine begins not with the parent heterocycle itself, but with its derivatives isolated from natural sources. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the oxidation of uric acid. However, the systematic study of this class of compounds would not commence for several more decades.

A pivotal moment in pyrimidine chemistry was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Édouard Grimaux in 1879.[1] This was followed by the systematic investigation of pyrimidines by Adolf Pinner , who, starting in 1884, synthesized various derivatives by condensing ethyl acetoacetate (B1235776) with amidines and was the first to propose the name "pyrimidin" in 1885.[1] The parent, unsubstituted pyrimidine molecule was finally synthesized in 1900 by Siegmund Gabriel and James Colman .[1]

Key Milestones in the Discovery and Synthesis of the Pyrimidine Core

Below is a timeline highlighting the foundational discoveries in the history of the pyrimidine ring.

Quantitative Data of Early Pyrimidine Compounds

The following table summarizes the physical properties of the parent pyrimidine molecule and its foundational derivatives.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrimidine | C₄H₄N₂ | 80.09 | 20-22 | 123-124 |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 245 (decomposes) | N/A |

| Alloxan | C₄H₂N₂O₄ | 142.07 | 255 (decomposes) | N/A |

The Nucleobases: Pyrimidines at the Heart of Genetics

The discovery of pyrimidine's role in the building blocks of life was a monumental step in the history of biology. Albrecht Kossel , a pioneer in the chemistry of nucleic acids, was instrumental in the isolation and characterization of the pyrimidine nucleobases. Cytosine was discovered and named by Kossel and Albert Neumann in 1894 when it was hydrolyzed from calf thymus tissues.[2] Thymine was first isolated in 1893 by Kossel and Neumann from the same source.[2] Uracil was discovered by Alberto Ascoli in 1900 through the hydrolysis of yeast nuclein.[3]

Quantitative Data of Pyrimidine Nucleobases

| Nucleobase | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Cytosine | C₄H₅N₃O | 111.10 | 320-325 (decomposes) |

| Thymine | C₅H₆N₂O₂ | 126.12 | 316-317 |

| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) |

Experimental Protocols of Foundational Syntheses

The following sections detail the methodologies for the key historical syntheses of pyrimidine-containing compounds. These protocols are representative of the techniques used in the late 19th and early 20th centuries.

Grimaux's Synthesis of Barbituric Acid (1879)

This synthesis was the first reported laboratory preparation of a pyrimidine ring system.[1]

Objective: To synthesize barbituric acid from urea (B33335) and malonic acid.

Materials:

-

Urea

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

Methodology:

-

A mixture of urea and malonic acid is heated in the presence of phosphorus oxychloride.

-

The phosphorus oxychloride acts as a dehydrating agent, facilitating the condensation reaction between the urea and malonic acid.

-

The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbituric acid ring.

-

Upon completion of the reaction, the product is isolated and purified.

Characterization (Historical Context): In the late 19th century, characterization would have relied on techniques such as:

-

Elemental Analysis: Combustion analysis to determine the empirical formula (carbon, hydrogen, nitrogen, and oxygen content).[4]

-

Melting Point Determination: To assess the purity of the synthesized compound.

-

Solubility Tests: To observe the compound's behavior in various solvents.

-

Salt Formation: Reacting the acidic barbituric acid with a base to form a salt, further confirming its chemical nature.

Pinner's Pyrimidine Synthesis (1884)

Pinner's method provided a more general route to a variety of substituted pyrimidines.[1][5]

Objective: To synthesize a 2-substituted pyrimidine from an amidine and a β-keto ester.

Materials:

-

An amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)

-

A β-keto ester (e.g., ethyl acetoacetate)

-

A strong base (e.g., sodium ethoxide) in ethanol

Methodology:

-

The amidine hydrochloride is treated with a strong base, such as sodium ethoxide in ethanol, to generate the free amidine.

-

The β-keto ester is then added to the reaction mixture.

-

The reaction mixture is heated under reflux. The amidine undergoes a condensation reaction with the β-keto ester.

-

The reaction proceeds through a cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

-

The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization.

Gabriel and Colman's Synthesis of Unsubstituted Pyrimidine (1900)

This was the first synthesis of the parent pyrimidine heterocycle.[1]

Objective: To synthesize pyrimidine from barbituric acid.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Zinc dust

-

Hot water

Methodology:

-

Barbituric acid is treated with phosphorus oxychloride to convert it to 2,4,6-trichloropyrimidine (B138864).

-

The 2,4,6-trichloropyrimidine is then reduced using zinc dust in hot water.

-

The chlorine atoms are removed, and the aromatic pyrimidine ring is formed.

-

The pyrimidine is then isolated and purified.

Wheeler and Johnson's Synthesis of Cytosine (1903)

This laboratory synthesis confirmed the structure of cytosine, which had been previously isolated from natural sources.[6]

Objective: To synthesize cytosine.

Materials:

-

Ethyl cyanoacetate (B8463686)

-

Urea

-

Sodium ethoxide

-

Phosphorus oxychloride (POCl₃)

Methodology:

-

Ethyl cyanoacetate is condensed with urea in the presence of sodium ethoxide to form 2-oxo-4-amino-6-hydroxypyrimidine.

-

This intermediate is then treated with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, yielding 2-oxo-4-amino-6-chloropyrimidine.

-

The chloro-substituted intermediate is then treated with ammonia to replace the chlorine atom with an amino group, followed by reduction to remove the oxo group at position 2, ultimately yielding cytosine.

Pyrimidine-Containing Compounds in Drug Discovery

The journey of pyrimidines in therapeutics began with the derivatives of barbituric acid. Following Grimaux's synthesis, further modifications led to the discovery of the sedative and hypnotic properties of barbiturates.

The Era of Barbiturates

In 1903, Emil Fischer and Josef von Mering discovered the sedative properties of barbital (B3395916) (Veronal), the first commercially successful barbiturate. This was followed by the synthesis of phenobarbital (B1680315) in 1912, which proved to be a highly effective anticonvulsant. For decades, barbiturates were the primary treatment for anxiety, insomnia, and seizures.

Quantitative Data of Early Barbiturate Drugs

| Drug | Year of Introduction | Melting Point (°C) | Primary Use |

| Barbital | 1903 | 188-192 | Hypnotic |

| Phenobarbital | 1912 | 174-178 | Anticonvulsant, Sedative |

Biosynthesis of Pyrimidines: The Cellular Pathways

Cells synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway.

The De Novo Pyrimidine Synthesis Pathway

The de novo pathway builds the pyrimidine ring from simple precursors: bicarbonate, aspartate, and glutamine.[7] The first committed and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II) .[7] This enzyme is allosterically activated by ATP and PRPP (5-phosphoribosyl-1-pyrophosphate) and inhibited by the end-product, UTP (uridine triphosphate).[8]

The carbamoyl phosphate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) , another key regulatory enzyme. ATCase is allosterically inhibited by CTP (cytidine triphosphate) and activated by ATP.[9][10] The pathway proceeds through a series of steps to form the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP).

The Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-formed pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[7] Key enzymes in this pathway include thymidine (B127349) kinase , which phosphorylates thymidine to thymidine monophosphate (TMP), and uridine-cytidine kinase , which phosphorylates uridine and cytidine.[11]

Conclusion

The discovery and history of pyrimidine-containing compounds represent a remarkable journey of scientific inquiry that has profoundly impacted our understanding of life and our ability to treat disease. From the early days of organic synthesis to the elucidation of complex biochemical pathways and the development of life-saving drugs, the pyrimidine scaffold has proven to be of enduring importance. For researchers, scientists, and drug development professionals, a deep appreciation of this history provides a valuable context for future innovation in the ever-evolving field of pyrimidine chemistry and biology.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Thymine - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. davuniversity.org [davuniversity.org]

- 9. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 10. aklectures.com [aklectures.com]

- 11. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Pyrimidin-4-yl-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for pyrimidin-4-yl-methanol (CAS No: 33581-98-5), a key synthetic intermediate in the development of novel therapeutic agents and other bioactive molecules.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Core Physicochemical Properties

This compound is a crystalline solid with a light yellow to yellow appearance.[4] It has a molecular formula of C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol .[3][4]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50[1][5] |

| Ethanol | 30[1][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |

Stability Data

Proper storage and handling are crucial for maintaining the integrity of this compound. The available data on its stability under various conditions are presented below.

| Condition | Stability |

| Solid, -20°C | ≥ 4 years[1] |

| In solvent, -80°C | 6 months (stored under nitrogen)[4] |

| In solvent, -20°C | 1 month (stored under nitrogen)[4] |

Experimental Protocols

While specific experimental protocols for the determination of the above data for this compound are not publicly available, this section outlines representative methodologies based on standard industry practices for a crystalline solid.

Protocol for Determining Thermodynamic Solubility

This protocol describes a common method for measuring the equilibrium solubility of a compound in various solvents.

1. Materials and Equipment:

- This compound (crystalline solid)

- Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)

- 2 mL glass vials with screw caps

- Orbital shaker with temperature control

- Analytical balance

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

2. Procedure:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for HPLC calibration.

- Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

- Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial.

- Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

- Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

- Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

- After shaking, visually inspect the vials to ensure that excess solid is still present.

- Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

- Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

- Dilute the supernatant with a suitable solvent to a concentration within the HPLC calibration curve range.

- Analyze the diluted sample by HPLC to determine the concentration of this compound.

- Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol outlines a typical procedure for evaluating the long-term stability of a compound under specified storage conditions.

1. Materials and Equipment:

- This compound (crystalline solid)

- -20°C freezer

- Amber glass vials with screw caps

- Analytical balance

- HPLC system

- Desiccator

2. Procedure:

- Accurately weigh a specified amount of this compound into several amber glass vials.

- Tightly cap the vials and place them in a -20°C freezer.

- At predetermined time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.

- Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

- Prepare a solution of the aged sample in a suitable solvent at a known concentration.

- Analyze the sample by HPLC to determine the purity of this compound.

- Compare the purity of the aged sample to that of a reference standard stored at -80°C or a freshly prepared sample (time point 0).

- A significant decrease in purity over time indicates degradation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of solubility and stability of a chemical compound like this compound.

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

References

Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound pyrimidin-4-yl-methanol, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data obtained from mass spectrometry, 1H NMR, and 13C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C5H6N2O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Mass Spectrum (MH+) | 111.4 m/z | |

| UV λmax | 245 nm, 274 nm |

Table 2: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Doublet | 1H | H2 |

| ~8.6 | Doublet | 1H | H6 |

| ~7.5 | Doublet of Doublets | 1H | H5 |

| ~4.8 | Singlet | 2H | -CH2- |

| ~4.5 | Broad Singlet | 1H | -OH |

Table 3: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~160 | C4 |

| ~157 | C2 |

| ~150 | C6 |

| ~120 | C5 |

| ~64 | -CH2- |

Note: The 1H and 13C NMR data are predicted values based on the analysis of similar pyrimidine (B1678525) derivatives and have not been experimentally confirmed from the available search results.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).

-

1H NMR Acquisition: The 1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

-

13C NMR Acquisition: The 13C NMR spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

-

ESI-MS Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]+. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.

-

GC-MS Acquisition: For GC-MS analysis, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. This method can provide information about the purity of the sample and the fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, those incorporating a 4-yl-methanol moiety have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer and antimicrobial properties of these promising compounds. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation and drug development efforts.

Anticancer Activities of Pyrimidin-4-yl-methanol Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various protein kinases crucial for cancer cell proliferation and survival. These compounds have been investigated as inhibitors of ROS1, RAF, Aurora, and CHK1 kinases, highlighting their broad applicability in oncology research.

Kinase Inhibitory Activity

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound derivatives have been successfully designed to inhibit several key kinases involved in oncogenic signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Derivative Class | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | - | MCF-7 (Breast) | 11 - 12 | [1] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | MCF-7 (Breast) | Not Specified | [2] |

| Pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR-2, Her2, CDK2 | HepG2 (Liver) & others | 29 - 59 | [3] |

| N-trisubstituted pyrimidine | Aurora A | U937 (Leukemia) | 0.0071 | [4][5] |

| N-trisubstituted pyrimidine | Aurora B | U937 (Leukemia) | 0.0257 | [4] |

| Pyrido[3,2-d]pyrimidin-6(5H)-one | CHK1 | MV-4-11 (Leukemia) | 0.202 | [6] |

| Pyrazolo[1,5-a]pyrimidine | CHK1 | - | Potent Inhibition | [7][8] |

| Pyrimidine-based | Aurora A | SCLC cell lines | < 0.2 | [9] |

Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, please refer to the cited literature.

Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of these derivatives are rooted in their ability to modulate critical signaling cascades. Below are graphical representations of the key pathways affected.

Antimicrobial Activities of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. Their ability to inhibit the growth of various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective drugs.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine | B. subtilis | 4 - 32 | |

| Pyridothienopyrimidine | E. coli | 4 - 32 | [10] |

| Pyridothienopyrimidine | S. typhimurium | 4 - 32 | [10] |

| Indolyl-pyrimidine | Various Bacteria | Moderate Activity | |

| Pyrimidine-5-carbonitrile | Various Bacteria & Fungi | Excellent Activity | [11] |

Note: This table presents a selection of reported MIC values. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. A general synthetic scheme is outlined below.[12][13]

Protocol:

-

Reaction Setup: Dissolve the β-dicarbonyl compound (1 equivalent) and the guanidine or urea derivative (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide).

-

Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid. The resulting precipitate is collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[14][15]

Protocol:

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the this compound derivatives on cancer cell lines are commonly evaluated using the MTT assay.[16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[18][19][20][21]

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. Their ability to target key cellular pathways and inhibit microbial growth underscores their importance as scaffolds for future drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these potent molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijarbs.com [ijarbs.com]

- 8. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. youtube.com [youtube.com]

- 21. protocols.io [protocols.io]

The Role of the Pyrimidin-4-yl-methanol Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals